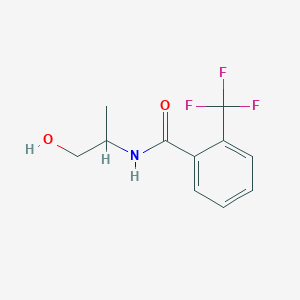

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C11H12F3NO2/c1-7(6-16)15-10(17)8-4-2-3-5-9(8)11(12,13)14/h2-5,7,16H,6H2,1H3,(H,15,17) |

InChI Key |

DWAYVADTIIHHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward approach involves activating 2-(trifluoromethyl)benzoic acid (1) for coupling with 1-hydroxypropan-2-ylamine (2). Activation is typically achieved using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), often paired with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress racemization and enhance efficiency.

Representative Procedure :

- Reagents : 2-(Trifluoromethyl)benzoic acid (1.0 equiv), 1-hydroxypropan-2-ylamine (1.2 equiv), HATU (1.1 equiv), N,N-diisopropylethylamine (DIEA, 2.5 equiv).

- Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

- Conditions : Stirred at room temperature for 12–24 hours under nitrogen.

- Workup : Dilution with ethyl acetate, sequential washing with aqueous HCl (1M), sodium bicarbonate (5%), and brine. Organic layer dried over sodium sulfate and concentrated.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Acid Chloride Intermediate Route

Converting 2-(trifluoromethyl)benzoic acid to its acid chloride (3) prior to amidation offers higher reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common chlorinating agents.

Procedure :

- Chlorination :

- 2-(Trifluoromethyl)benzoic acid (1.0 equiv) refluxed with SOCl₂ (3.0 equiv) in anhydrous DCM for 2 hours. Excess SOCl₂ removed under reduced pressure.

- Amidation :

- Acid chloride (3) dissolved in DCM, cooled to 0°C. 1-Hydroxypropan-2-ylamine (1.1 equiv) and triethylamine (2.0 equiv) added dropwise. Reaction stirred at room temperature for 4 hours.

- Workup : As above.

Yield : 80–90% with minimal side products.

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while bases (DIEA, TEA) neutralize HCl generated during coupling. DMF increases reaction rate but complicates purification due to high boiling point.

Catalytic and Green Chemistry Approaches

Recent advances employ lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media for enantioselective amidation, though yields remain moderate (50–60%). Microwave-assisted synthesis reduces reaction times to 10–30 minutes with comparable yields.

Industrial Scalability and Challenges

Cost-Efficiency Analysis

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Amidation | 120–150 | 70–85 | 95–98 |

| Acid Chloride Route | 90–110 | 80–90 | 97–99 |

| Enzymatic | 200–250 | 50–60 | 90–92 |

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.58 (d, J = 7.6 Hz, 1H, ArH), 6.20 (br s, 1H, NH), 4.10–4.05 (m, 1H, CH), 3.85 (dd, J = 12.0, 6.0 Hz, 1H, CH₂OH), 3.70 (dd, J = 12.0, 6.0 Hz, 1H, CH₂OH), 1.40 (d, J = 6.4 Hz, 3H, CH₃).

- ¹³C NMR : δ 167.2 (C=O), 134.5–126.8 (ArC), 68.5 (CHOH), 55.3 (CH), 22.1 (CH₃).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30): Retention time 6.8 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of N-(1-oxopropan-2-yl)-2-(trifluoromethyl)benzamide.

Reduction: Formation of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of benzamides, particularly those with trifluoromethyl groups, exhibit significant activity against various pathogens, including bacteria and protozoa. For instance, studies have shown that compounds similar to N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can inhibit the growth of Mycobacterium tuberculosis and Leishmania donovani, suggesting its potential as a lead compound in anti-infective drug development .

1.2 Antiprotozoal Activity

This compound and its analogs have been screened for activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies reveal that modifications to the benzamide structure can enhance potency against these parasites. For example, certain derivatives showed up to 21-fold increased activity compared to standard treatments like chloroquine .

Agrochemical Applications

2.1 Pesticide Development

The trifluoromethyl group in this compound enhances lipophilicity, making it a candidate for developing novel pesticides. Compounds with similar structures have demonstrated efficacy against a range of fungal pathogens, indicating that this compound could be explored for agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to biological targets. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which are desirable traits in drug design.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and trifluoromethyl groups | Antimicrobial, antiprotozoal |

| N-benzoyl-2-hydroxybenzamide | Hydroxyl group only | Active against Toxoplasma gondii |

| Trifluoromethyl derivatives | Trifluoromethyl group only | Effective against Mycobacterium tuberculosis |

Case Studies

4.1 Case Study: Antimalarial Activity

In a study evaluating various benzamide derivatives, this compound was found to exhibit significant antimalarial activity against the K1 strain of Plasmodium falciparum. The compound's selectivity index was high, indicating low toxicity alongside potent efficacy .

4.2 Case Study: Antileishmanial Activity

Another study focused on the efficacy of similar compounds against Leishmania donovani. The results indicated that modifications to the benzamide structure could lead to compounds with enhanced antileishmanial properties, positioning this compound as a promising candidate for further development in treating leishmaniasis .

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts among N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide and related compounds:

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) : The trifluoromethyl group’s electron-withdrawing nature increases metabolic stability, as seen in flutolanil and capmatinib . Hydroxyalkyl side chains (e.g., 1-hydroxypropan-2-yl) may balance lipophilicity and solubility, a trait exploitable in CNS-targeted drugs.

- Therapeutic Potential: While capmatinib targets METex14 mutations , the target compound’s structural simplicity could allow optimization for kinase inhibition or anti-inflammatory applications.

Biological Activity

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₁₉H₂₂F₃N₅O₂S

- Molecular Weight : 431.45 g/mol

The compound features a hydroxypropan-2-yl group and a trifluoromethyl group, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its structural components:

- Hydroxypropan-2-yl Group : This group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Trifluoromethyl Group : This moiety increases lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with hydrophobic pockets in proteins.

These interactions can modulate the activity of various enzymes and receptors, leading to observed therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the benzamide structure can enhance antibacterial properties.

Antimalarial Activity

This compound has been explored for its potential as an antimalarial agent. Research indicates that compounds targeting dihydroorotate dehydrogenase (DHODH) show promise in inhibiting Plasmodium falciparum and Plasmodium vivax with IC50 values below 0.03 µM . These findings support further investigation into the compound's efficacy in malaria prophylaxis.

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. Its mechanism may involve inhibition of specific inflammatory pathways, although detailed studies are required to elucidate these mechanisms fully.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro evaluations have shown that certain derivatives exhibit potent activity against Gram-positive bacteria, leading to further exploration of structure-activity relationships (SAR) within this class of compounds .

- Antimalarial Efficacy : A study demonstrated that compounds targeting DHODH could provide effective malaria prophylaxis, with promising results observed in human trials . The ability to inhibit both blood and liver stages of the parasite enhances their therapeutic potential.

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the compound's structure could improve metabolic stability, which is crucial for clinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.